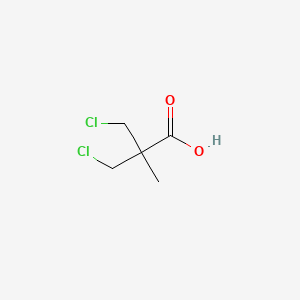
3,3'-二氯丙戊酸
描述
3,3’-Dichloropivalic acid, also known as 2,2-bis(chloromethyl)propionic acid, is an organic compound with the molecular formula C5H8Cl2O2. It is a derivative of pivalic acid, characterized by the presence of two chlorine atoms attached to the methyl groups. This compound is primarily used in organic synthesis and has various applications in scientific research and industry.
科学研究应用
3,3’-Dichloropivalic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals, polymers, and resins.
作用机制
Target of Action
It’s known to react with ethane-1,2-diamine , suggesting that it may interact with amine groups in biological systems.
Mode of Action
3,3’-Dichloropivalic acid reacts with ethane-1,2-diamine to yield isomeric tetra-amine derivatives . These derivatives include tetra amino carboxylic acid and carboxamidotriamino alcohol . The exact mode of action and the resulting changes depend on the specific context and conditions of the reaction.
Result of Action
Its reaction with ethane-1,2-diamine to yield isomeric tetra-amine derivatives suggests potential roles in processes involving amine groups .
生化分析
Biochemical Properties
It is known that this compound reacts with ethane-1,2-diamine to yield isomeric tetra-amine derivatives These derivatives could potentially interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions
Molecular Mechanism
It is known that this compound can react with ethane-1,2-diamine to form isomeric tetra-amine derivatives These derivatives could potentially interact with biomolecules, leading to changes in gene expression or enzyme activity
准备方法
Synthetic Routes and Reaction Conditions: 3,3’-Dichloropivalic acid can be synthesized through the chlorination of pivalic acid. The reaction involves the use of chlorine gas in the presence of a suitable catalyst, such as iron(III) chloride, under controlled temperature conditions. The reaction proceeds as follows:
CH3C(CH3)2COOH+2Cl2→CH3C(CH2Cl)2COOH+2HCl
Industrial Production Methods: In industrial settings, the production of 3,3’-Dichloropivalic acid typically involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial production.
Types of Reactions:
Substitution Reactions: 3,3’-Dichloropivalic acid undergoes nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles, such as amines or alcohols.
Reduction Reactions: The compound can be reduced to form 3,3’-dihydroxypivalic acid using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of 3,3’-Dichloropivalic acid can lead to the formation of corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products:
Substitution: Amino or alkoxy derivatives of pivalic acid.
Reduction: 3,3’-Dihydroxypivalic acid.
Oxidation: Corresponding carboxylic acids or ketones.
相似化合物的比较
- 3,5-Dichlorosalicylic acid
- 2-Chloromandelic acid
- 2,3-Dichlorobenzoic acid
Comparison: 3,3’-Dichloropivalic acid is unique due to its two chlorine atoms attached to the methyl groups, which impart distinct reactivity compared to other chlorinated carboxylic acids. For instance, 3,5-Dichlorosalicylic acid has chlorine atoms on the aromatic ring, leading to different substitution patterns and reactivity. Similarly, 2-Chloromandelic acid and 2,3-Dichlorobenzoic acid have different structural features that influence their chemical behavior and applications.
属性
IUPAC Name |
3-chloro-2-(chloromethyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Cl2O2/c1-5(2-6,3-7)4(8)9/h2-3H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSPBKFTRPWDLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)(CCl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074079 | |
| Record name | Propanoic acid, 3-chloro-2-(chloromethyl)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67329-11-7 | |
| Record name | 3-Chloro-2-(chloromethyl)-2-methylpropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67329-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2-(chloromethyl)-2-methylpropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067329117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 3-chloro-2-(chloromethyl)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-2-(chloromethyl)-2-methylpropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.567 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Isopropyl 1,1-dimethyl-1,2,3,6-tetrahydroazepino[4,5-b]indole-5-carboxylate](/img/structure/B1604682.png)








![Ethyl 3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1604700.png)
![(3S,7as)-tetrahydro-3-(1-methylethyl)-7a-phenylpyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B1604701.png)



